Lithium aluminium hydride

Catalog No.
S1520185
CAS No.
16853-85-3
M.F
LiAlH4
AlH4Li
M. Wt
38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium aluminium hydride

CAS Number

16853-85-3

Product Name

Lithium aluminium hydride

IUPAC Name

aluminum;lithium;hydride

Molecular Formula

LiAlH4
AlH4Li

Molecular Weight

38 g/mol

InChI

InChI=1S/Al.Li.4H/q+3;+1;4*-1

InChI Key

BJKLPLABXHXMIM-UHFFFAOYSA-N

SMILES

[H-].[H-].[H-].[H-].[Li+].[Al+3]

Solubility

Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane).

Synonyms

Tetrahydro-d4-Aluminate(1-) Lithium; Aluminum Lithium Hydride; Aluminum Lithium Hydride; Aluminum Lithium Hydride AlLiH4; Lithium Aluminum Hydride (LiAlH4); Lithium Tetrahydro-aluminate; Lithium Tetrahydroaluminate(1-); LAH

Canonical SMILES

[H-].[H-].[H-].[H-].[Li+].[Al+3]

Organic Synthesis:

  • Reduction Agent

    LiAlH₄ is a powerful reducing agent, capable of converting various functional groups in organic molecules. It is particularly effective in reducing:

    • Carbonyls (aldehydes and ketones) to alcohols: This is one of the most common applications of LiAlH₄ in organic synthesis. )
    • Carboxylic acids and esters to alcohols: LiAlH₄ can reduce carboxylic acids and esters to their corresponding primary alcohols. Source: American Chemical Society:
    • Amides to amines: LiAlH₄ can be used to convert amides to primary amines. Source: Chemistry LibreTexts:
  • Other Applications

    LiAlH₄ also finds use in various other organic reactions, such as:

    • Dehalogenation: Removing halogen atoms (like chlorine or bromine) from organic molecules.
    • Hydroboration-oxidation: A two-step process for converting alkenes (double bonds) to alcohols.

Hydrogen Storage Research:

Due to its high hydrogen content (around 10% by weight), LiAlH₄ has been explored for potential applications in hydrogen storage. However, challenges such as its complex decomposition process and safety concerns limit its practical use in this field. )

Other Research Applications:

LiAlH₄ is also used in various other research areas, including:

  • Borane Synthesis: LiAlH₄ can be used as a precursor to prepare other important reducing agents in organic synthesis, such as boranes.
  • Polymer Chemistry: LiAlH₄ can be used in the synthesis of certain polymers.

Lithium aluminium hydride is an inorganic compound with the chemical formula LiAlH₄. It appears as a white solid and was first synthesized in 1947 by researchers Finholt, Bond, and Schlesinger. This compound is renowned for its role as a powerful reducing agent in organic synthesis, particularly effective in reducing esters, carboxylic acids, and amides to their corresponding alcohols. Lithium aluminium hydride is highly reactive with water, producing hydrogen gas upon contact, which necessitates careful handling under anhydrous conditions

Lithium aluminium hydride is extensively used in various applications:

  • Organic Synthesis: As a reducing agent for converting functional groups such as esters and amides into alcohols and amines.
  • Hydrogen Storage: Research into its derivatives for potential use in hydrogen storage systems.
  • Preparation of Metal Hydrides: Utilized in synthesizing other metal hydrides from metal halides .

Lithium aluminium hydride is primarily utilized in reduction reactions. Some key reactions include:

  • Reduction of Carboxylic Acids and Esters: Converts these compounds into primary alcohols.
    RCOOH+LiAlH4RCH2OH\text{RCOOH}+\text{LiAlH}_4\rightarrow \text{RCH}_2\text{OH}
  • Reduction of Amides: Transforms amides into amines.
    RCONH2+LiAlH4RNH2\text{RCONH}_2+\text{LiAlH}_4\rightarrow \text{RNH}_2
  • Reduction of Nitriles: Converts nitriles into primary amines.
    RCN+LiAlH4RNH2\text{RCN}+\text{LiAlH}_4\rightarrow \text{RNH}_2
  • Reaction with Water: Reacts violently with water to produce lithium hydroxide and aluminium hydroxide while releasing hydrogen gas.
    LiAlH4+4H2OLiOH+Al OH 3+4H2\text{LiAlH}_4+4\text{H}_2\text{O}\rightarrow \text{LiOH}+\text{Al OH }_3+4\text{H}_2

Lithium aluminium hydride can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of lithium hydride with aluminium chloride.
    4LiH+AlCl3LiAlH4+3LiCl4\text{LiH}+\text{AlCl}_3\rightarrow \text{LiAlH}_4+3\text{LiCl}
  • Salt Metathesis: An industrial method involves the preparation of sodium aluminium hydride followed by a salt metathesis reaction.
    • First, sodium aluminium hydride is synthesized:
    Na+Al+2H2NaAlH4\text{Na}+\text{Al}+2\text{H}_2\rightarrow \text{NaAlH}_4
    • Then lithium aluminium hydride is produced:
    NaAlH4+LiClLiAlH4+NaCl\text{NaAlH}_4+\text{LiCl}\rightarrow \text{LiAlH}_4+\text{NaCl}

Interaction studies focus on the reactivity of lithium aluminium hydride with various solvents and reagents. It reacts vigorously with protic solvents like water and alcohols, leading to hazardous situations due to the release of flammable hydrogen gas. Consequently, it must be handled under inert atmospheres using dry solvents such as diethyl ether or tetrahydrofuran

Lithium aluminium hydride shares similarities with other reducing agents but has unique properties that distinguish it:

CompoundFormulaReducing StrengthSolubilityUnique Features
Sodium borohydrideNaBH₄ModerateSoluble in waterLess reactive than lithium aluminium hydride
Sodium aluminium hydrideNaAlH₄ModerateSoluble in waterUsed mainly for similar reductions
Potassium borohydrideKBH₄ModerateSoluble in waterSimilar reactivity but less common

Lithium aluminium hydride stands out due to its stronger reducing capability compared to sodium borohydride and its ability to reduce a wider range of functional groups effectively .

Physical Description

Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant.
PelletsLargeCrystals

Color/Form

Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals.
Gray-white monoclinic crystals

Density

0.917 at 59 °F (USCG, 1999)
0.92

Odor

None

Melting Point

Decomposes >125 °C

GHS Hazard Statements

H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

16853-85-3

Associated Chemicals

Aluminum ion (3+);22537-23-1

Wikipedia

Lithium aluminium hydride

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Commercial manufacture of lithium aluminum hydride uses the original synthetic method ... addition of a diethyl ether solution of aluminum chloride to a slurry of lithium hydride. ... The stoichiometry (4 mol lithium hydride to 1 mol lithium aluminum hydride) makes this an inherently expensive process, even though high yields of pure product are obtained. For large-scale production, metathesis from sodium aluminum hydride is economically preferred.
... By treating lithium hydride with an ether solution of aluminum chloride ... .

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)-: ACTIVE
A plant growth nutrient stimulator is prepd by reducing a plant wax with lithium aluminum hydride in tetrahydrofuran, followed by filtering to obtain the product.

Analytic Laboratory Methods

... Solutions of lithium aluminum hydride are conveniently analyzed by titration. The lithium aluminum hydride is reacted with an excess of iodine which is then back-titrated with sodium thiosulfate.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from ketones, aldehydes, nitrogenous organic compounds.
Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
For more Storage Conditions (Complete) data for LITHIUM ALUMINUM HYDRIDE (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable in dry air at room temperature.
Sometimes turns gray on standing
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Modify: 2023-08-15

Explore Compound Types